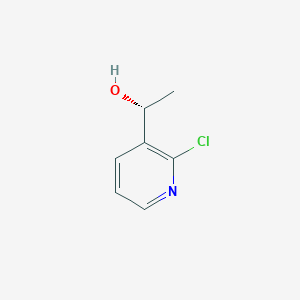

(1R)-1-(2-chloropyridin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGQROBOUHKQO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227861-50-7 | |

| Record name | (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Asymmetric Catalytic Approaches to (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol

Asymmetric catalysis offers the most direct and atom-economical route to enantiopure compounds by converting the prochiral precursor, 1-(2-chloropyridin-3-yl)ethan-1-one, directly into the desired (R)-enantiomer. This is achieved using a small amount of a chiral catalyst that transfers its stereochemical information to the substrate.

The enantioselective reduction of ketones is a cornerstone of modern organic synthesis. Several powerful methods, pioneered by Nobel laureate Ryoji Noyori and others, are particularly applicable to the synthesis of this compound from its corresponding ketone.

Noyori Asymmetric Hydrogenation: This method utilizes ruthenium complexes bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. These catalysts are exceptionally effective for the hydrogenation of a wide array of ketones, including challenging heteroaromatic ketones. nih.govresearchgate.net The reaction of 1-(2-chloropyridin-3-yl)ethan-1-one with hydrogen gas in the presence of a catalyst like trans-RuCl2[(S)-xylbinap][(S)-daipen] would yield the (R)-alcohol with high enantiomeric excess (ee) and in high yield. nih.gov The bifunctional nature of the catalyst, where both the metal center and the ligand participate in the hydrogen transfer via a six-membered transition state, accounts for its high efficiency and selectivity. nih.govjst.go.jp

| Catalyst | Substrate/Catalyst Ratio | Hydrogen Pressure | Solvent | Typical Yield | Typical ee |

|---|---|---|---|---|---|

| trans-RuCl₂[(S)-Xyl-BINAP][(S,S)-DPEN] | 1000-10000 | 8-10 atm | Methanol/KOH | >95% | >98% (R) |

| trans-RuCl₂[(S)-BINAP][(S,S)-DPEN] | 2000 | 8 atm | Ethanol (B145695)/t-BuOK | >97% | >99% (R) |

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane. wikipedia.orgnrochemistry.comorganic-chemistry.org The catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane and the ketone's carbonyl group. nrochemistry.com This ternary complex arranges the reactants in a rigid, chair-like six-membered transition state, forcing the hydride to attack the carbonyl from a specific face. youtube.com For the synthesis of this compound, the (S)-CBS catalyst would be used to direct the hydride addition to the Re-face of the ketone. This method is known for its high enantioselectivity, especially when there is significant steric difference between the two substituents on the carbonyl group. nrochemistry.com

| Catalyst | Reducing Agent | Catalyst Loading (mol%) | Solvent | Temperature | Typical ee |

|---|---|---|---|---|---|

| (S)-Methyl-CBS-oxazaborolidine | BH₃·THF | 5-10 | THF | -20 °C to RT | 90-98% |

| (S)-Butyl-CBS-oxazaborolidine | Catecholborane | 10 | Toluene | -78 °C | >95% |

Asymmetric Transfer Hydrogenation (ATH): ATH is an operationally simpler alternative to high-pressure hydrogenation. It uses a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, to transfer hydrogen to the ketone, mediated by a transition metal catalyst. mdpi.com The most renowned catalysts for this transformation are the Noyori-Ikariya catalysts, such as [RuCl(p-cymene)((S,S)-TsDPEN)]. mdpi.comsigmaaldrich.com These catalysts form a stable 18-electron metal hydride intermediate that efficiently reduces the ketone via a well-defined transition state, similar to that in direct hydrogenation. mdpi.com This method is highly effective for aryl and heteroaryl ketones, offering excellent yields and enantioselectivities under mild conditions. mdpi.com

| Catalyst | Hydrogen Donor | Base/Additive | Solvent | Typical Yield | Typical ee |

|---|---|---|---|---|---|

| [RuCl(p-cymene)((S,S)-TsDPEN)] | Isopropanol | KOH | Isopropanol | >95% | >97% (R) |

| [RuCl(mesitylene)((S,S)-TsDPEN)] | HCOOH/NEt₃ (5:2) | - | Acetonitrile | >90% | >98% (R) |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. While highly successful for many reaction types, the direct organocatalytic hydride reduction of simple ketones remains less developed compared to metal-catalyzed methods. The primary strategy involves the use of a Hantzsch ester as a biomimetic NADH cofactor to deliver a hydride. nih.gov The reaction is catalyzed by a chiral Brønsted acid, such as a derivative of phosphoric acid, which activates the ketone and shields one of its faces, directing the hydride attack. nih.gov Although this approach has been successfully applied to the reduction of certain pyridines and other heteroaromatic systems, its application to simple pyridyl ketones like 1-(2-chloropyridin-3-yl)ethan-1-one is not as widely documented.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. The use of enzymes (isolated or in whole cells) offers exceptional selectivity under mild, aqueous conditions.

The biocatalytic reduction of a ketone to a chiral alcohol is typically performed by enzymes known as carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes utilize a cofactor, usually NADPH or NADH, as the source of the hydride. nih.gov To find an effective biocatalyst for the synthesis of this compound, a screening of a diverse library of KREDs is performed. These libraries contain enzymes from various microorganisms, engineered to exhibit different substrate specificities and stereoselectivities (either Prelog, typically yielding the (S)-alcohol, or anti-Prelog for the (R)-alcohol). The screening identifies enzymes that can reduce 1-(2-chloropyridin-3-yl)ethan-1-one with high conversion and, crucially, high enantioselectivity for the desired (R)-enantiomer. Once a "hit" is identified, reaction conditions such as pH, temperature, substrate concentration, and cofactor regeneration system are optimized to maximize yield and productivity. nih.gov

Instead of using isolated enzymes, it is often more cost-effective and robust to use whole microbial cells (e.g., yeast, bacteria) that naturally contain or are engineered to overexpress a suitable KRED. nih.gov Whole-cell biotransformations have the significant advantage of containing the necessary machinery to regenerate the expensive NAD(P)H cofactor in situ, typically by using a cheap co-substrate like glucose or isopropanol. nih.govresearchgate.net Microorganisms such as Rhodotorula rubra, Lactobacillus brevis, or recombinant E. coli have been successfully used to reduce a variety of ketones, including α-haloacetophenones, which are structurally analogous to the target precursor. nih.govmdpi.com By incubating 1-(2-chloropyridin-3-yl)ethan-1-one with a selected microbial strain in a suitable medium, the desired (R)-alcohol can be produced with high enantiomeric purity. mdpi.com

| Microorganism | Enzyme Type | Co-substrate | Typical Conversion | Typical ee |

|---|---|---|---|---|

| Rhodotorula rubra | Carbonyl Reductase (anti-Prelog) | Glucose | >95% | >99% (R) |

| Recombinant E. coli expressing Lb-ADH | Alcohol Dehydrogenase (R-specific) | Formate | >99% | >99% (R) |

| Candida parapsilosis | Carbonyl Reductase (R-specific) | Isopropanol | >90% | >98% (R) |

Biocatalytic Transformations for Stereoselective Production [4, 22, 27, 30, 32]

Classical Diastereoselective Synthesis Precursors and Resolution Techniques

Before the advent of modern asymmetric catalysis, the primary methods for obtaining single enantiomers were based on the separation of diastereomers or the resolution of racemates.

Diastereoselective Synthesis: This approach involves attaching a chiral auxiliary to the precursor molecule to create a diastereomeric intermediate. For instance, the ketone could be converted into a chiral imine or hydrazone. The subsequent reduction of the carbonyl group would then be influenced by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer of the alcohol product. After the reduction, the chiral auxiliary is chemically cleaved to release the enantiomerically enriched this compound.

Resolution Techniques: A more common classical approach is to synthesize the racemic alcohol, (±)-1-(2-chloropyridin-3-yl)ethan-1-ol, using a standard reducing agent like sodium borohydride (B1222165). The resulting mixture of enantiomers is then separated in a process called resolution.

Classical Chemical Resolution: This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as tartaric acid or dibenzoyltartaric acid, to form a pair of diastereomeric salts or esters. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure diastereomer is treated to cleave the resolving agent, yielding the enantiopure (R)-alcohol.

Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase (B570770), that selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. For example, reacting the racemic alcohol with an acyl donor (like vinyl acetate) in the presence of a lipase such as Candida antarctica lipase B (CALB) could selectively acylate the (S)-enantiomer, leaving the desired (R)-alcohol unreacted. The resulting mixture of the (R)-alcohol and the (S)-ester can then be easily separated by chromatography. The maximum theoretical yield for this process is 50%.

Diastereoselective Addition Reactions

Diastereoselective synthesis is a powerful strategy to create new stereocenters with a defined relationship to existing ones. In the context of synthesizing this compound, this typically involves the addition of a hydride or an alkyl group to the carbonyl of the precursor ketone, 1-(2-chloropyridin-3-yl)ethanone, where the stereochemical outcome is directed by a chiral auxiliary or a chiral reagent.

One common approach is substrate-controlled diastereoselective reduction, where a chiral auxiliary is temporarily attached to the ketone precursor. The inherent chirality of the auxiliary then physically blocks one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched alcohol. While effective, this method requires additional steps for attaching and removing the auxiliary.

A more direct method involves reagent-controlled diastereoselective synthesis. This employs chiral reducing agents where the hydride is delivered from a chiral environment. For instance, metal hydride reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be chemically modified with chiral ligands, such as amino alcohols or chiral diols like BINOL (1,1'-bi-2-naphthol), to create a chiral reducing environment. organicreactions.org These modified hydrides can achieve high selectivity in the reduction of many ketones. organicreactions.org Another class of effective stoichiometric reagents includes enantiopure alkylboranes, which deliver a β-hydride to one face of the carbonyl group with high selectivity. organicreactions.org The success of these reactions often depends on the steric and electronic properties of both the substrate and the chiral ligand. For a substrate like 1-(2-chloropyridin-3-yl)ethanone, the pyridine (B92270) nitrogen can act as a coordinating site for the metal center of the reducing agent, which can influence the transition state geometry and, consequently, the diastereoselectivity of the reduction.

Enzymatic and Chemical Kinetic Resolutions

Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. nih.gov This allows for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.

Enzymatic Kinetic Resolution (EKR) Biocatalysis, particularly using enzymes like lipases, is a highly effective method for kinetic resolution due to the exceptional enantioselectivity of enzymes. nih.govnih.gov For racemic 1-(2-chloropyridin-3-yl)ethan-1-ol, EKR would typically be performed via enantioselective transesterification (or acetylation). In this process, a lipase catalyzes the acylation of one of the alcohol enantiomers, usually with an acyl donor like vinyl acetate (B1210297).

Research on analogous compounds, such as 1-(2-pyridyl)ethanols, has demonstrated the efficacy of this approach. Lipase from Candida antarctica (CALB) has been shown to be highly effective in the asymmetric acetylation of various pyridyl ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities. acs.org The reaction is typically carried out in an organic solvent like diisopropyl ether. acs.org The efficiency and selectivity of the enzymatic resolution are influenced by factors such as the enzyme choice, solvent, acyl donor, and temperature. acs.org For some substrates, elevated temperatures can increase the reaction rate significantly without compromising the high enantiospecificity. acs.org

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2-pyridyl)ethanols (Analogous to Target Compound)

View Data

| Substrate (Analogue) | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-Alcohol (ee%) | Enantiomeric Excess of (R)-Acetate (ee%) |

| 1-(2-Pyridyl)ethanol | 2 | 52 | >99 | 96 |

| 1-(6-Methyl-2-pyridyl)ethanol | 2.5 | 51 | >99 | 98 |

| 1-(6-Bromo-2-pyridyl)ethanol | 4 | 50 | >99 | 99 |

Data adapted from studies on analogous pyridyl ethanols using Candida antarctica lipase (CAL) and vinyl acetate in diisopropyl ether at room temperature. acs.org

Chemical Kinetic Resolution Chemical methods for kinetic resolution can also be applied. One strategy involves the use of a chiral base to selectively deprotonate one enantiomer of a substrate, which is then trapped by an electrophile. For example, the combination of an organolithium reagent like n-BuLi and a chiral ligand such as (-)-sparteine (B7772259) can be used to selectively deprotonate the α-carbon of one enantiomer in a racemic mixture of N-substituted heterocycles. nih.gov While this specific method is more suited for C-H functionalization rather than alcohol resolution, analogous principles apply in acylation reactions using chiral acylating agents or catalysts. The development of such chemical resolutions offers an alternative to enzymatic methods, although achieving the same level of selectivity can be challenging. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is critical for developing a practical, efficient, and scalable synthesis. For the asymmetric synthesis of this compound, key parameters that influence yield and stereoselectivity include the choice of solvent, the design of the chiral ligand and catalyst, and the fine-tuning of kinetic parameters.

Solvent Effects on Stereoselectivity

The solvent is not merely an inert medium but can play a crucial role in determining the stereochemical outcome of an asymmetric reaction. It can influence the stability of the catalyst, the solubility of reagents, and the geometry of the transition state. In the asymmetric reduction of ketones, solvent properties such as polarity, viscosity, and the ability to participate in hydrogen bonding can significantly affect enantioselectivity. mdpi.com

For the reduction of 1-(2-chloropyridin-3-yl)ethanone, a screening of different solvents would be essential. Studies on the reduction of similar aromatic ketones, like acetophenone, have shown that alcoholic solvents such as ethanol or isopropanol can lead to high yields and may also serve as the hydride source in transfer hydrogenation reactions. mdpi.com The choice of solvent can alter the activation energy of the reaction and the miscibility of the system, thereby influencing reaction rates. mdpi.comrsc.org In some cases, ionic liquids have been explored as green solvent alternatives that can enhance system miscibility and promote the formation of intermediates. mdpi.com The optimal solvent is often found through empirical screening, balancing catalytic activity with the highest possible enantiomeric excess.

Table 2: Illustrative Effect of Solvent on the Catalytic Reduction of an Aromatic Ketone (Acetophenone)

View Data

| Solvent | Reaction Time (h) | Yield (%) |

| Ethanol (EtOH) | 1 | 88.6 |

| Methanol (MeOH) | 1.5 | 81.2 |

| Isopropanol (IPA) | 2 | 75.4 |

| Tetrahydrofuran (THF) | 3 | 65.7 |

| Dichloromethane (DCM) | 4 | 50.3 |

Data based on general findings from the reduction of acetophenone, illustrating that solvent choice significantly impacts reaction time and yield. mdpi.com Stereoselectivity would also be expected to vary.

Ligand Design and Catalyst Tuning in Asymmetric Synthesis

The heart of catalytic asymmetric reduction is the chiral catalyst, which is typically composed of a metal center and a chiral ligand. The design of the ligand is paramount for achieving high enantioselectivity. nih.gov An effective chiral ligand creates a well-defined, three-dimensional chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation before reduction.

For the asymmetric hydrogenation or transfer hydrogenation of 1-(2-chloropyridin-3-yl)ethanone, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are commonly used. wikipedia.orgnih.gov The ligands for these metals are often chiral diphosphines (e.g., BINAP) or diamines (e.g., DPEN). nih.gov Noyori's catalysts, which feature a Ru(II) center, an arene ligand, and a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand, are particularly effective for the asymmetric transfer hydrogenation of a wide range of aromatic and heteroaromatic ketones. mdpi.com The enantioselectivity of these catalysts can be tuned by modifying the arene ligand, the sulfonyl group on the diamine, or other substituents on the ligand backbone. nih.gov

Another highly successful class of catalysts for ketone reduction are Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. organicreactions.orgmdpi.com These catalysts coordinate with both the borane reducing agent and the ketone's carbonyl oxygen, organizing the complex into a rigid, six-membered transition state that directs the hydride transfer to a specific face of the ketone. mdpi.com

Table 3: Representative Catalyst Systems for Asymmetric Reduction of Heteroaromatic Ketones

View Data

| Catalyst System | Ketone Type | Reductant | Enantiomeric Excess (ee%) |

| Ru(OTf)(S,S)-TsDPEN | α-Chloroacetophenones | H₂ | 96% |

| Cp*Ir(OTf)[(S,S)-MsDPEN] | 4-Chromanone | H₂ | 99% |

| Chiral Oxazaborolidine/BH₃ | Aromatic Ketones | BH₃-THF | 91-98% |

Performance data adapted from studies on various aromatic and heteroaromatic ketones. nih.govmdpi.com

Reaction Kinetics and Laboratory-Scale Process Optimization

Transitioning a synthetic route from a laboratory discovery to a viable production process requires careful optimization of reaction kinetics and other process parameters. acs.orgucl.ac.uk The goal is to maximize the yield, enantioselectivity, and space-time yield while ensuring the process is robust and reproducible.

Key parameters for optimization include:

Catalyst Loading: Reducing the amount of expensive catalyst needed (often expressed as a substrate-to-catalyst ratio, S/C) is crucial for cost-effectiveness. High turnover numbers (TON) indicate an efficient catalyst. nih.gov

Substrate Concentration: Higher concentrations are generally preferred for efficiency but can sometimes lead to side reactions or product/substrate inhibition, especially in enzymatic reactions. nih.gov

Temperature: Temperature affects the reaction rate and can also influence enantioselectivity. An optimal temperature must be found that balances a reasonable reaction time with the highest possible ee. nih.gov

Pressure: For asymmetric hydrogenation reactions using H₂ gas, pressure is a critical parameter that influences reaction rates. nih.gov

Reaction Time: Monitoring the reaction over time is necessary to determine the point at which maximum conversion and yield are achieved without product degradation or loss of enantiomeric purity. nih.gov

Statistical methods like Design of Experiments (DoE) can be employed to efficiently screen and optimize these multiple parameters simultaneously, identifying the ideal conditions for laboratory-scale production. ucl.ac.uk

Chemical Transformations and Derivatization of 1r 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Reactivity Profiling of the Hydroxyl and Pyridine (B92270) Moieties

The presence of both a hydroxyl group and a halogenated pyridine ring allows for selective modifications at either position, enabling the generation of a broad spectrum of analogues. The reactivity of one group can influence the other, providing opportunities for complex molecular architecture.

The secondary alcohol group in (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol can be readily oxidized to the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone. This transformation is a common step in synthetic pathways, converting the chiral center into a prochiral carbonyl group. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common oxidation methods applicable to secondary alcohols include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). These methods are generally mild and compatible with the chloropyridine ring.

Conversely, while the alcohol is already in a reduced state, its primary oxidation product, the ketone, can be reduced back to the alcohol. The stereochemical outcome of such a reduction is of significant interest. Using achiral reducing agents like sodium borohydride (B1222165) would result in a racemic mixture of (R)- and (S)-alcohols. However, asymmetric reduction using chiral catalysts or reagents can selectively produce one enantiomer, which is a key strategy in the synthesis of enantiomerically pure compounds.

Table 1: Representative Oxidation Reactions for Secondary Alcohols

| Reaction Name | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | Ketone |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Ketone |

The 2-chloropyridine (B119429) moiety is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class where a nucleophile displaces the chloride ion. youtube.com Pyridine and its derivatives are more reactive towards nucleophiles than corresponding benzene (B151609) compounds. acs.org The reactivity of the chloropyridine ring is influenced by the position of the chlorine atom and the nature of other substituents. nih.gov In 2-chloropyridines, the carbon atom attached to the chlorine is electron-deficient due to the electronegativity of the adjacent ring nitrogen, making it a prime site for nucleophilic attack. youtube.comchempanda.com

This reaction is a powerful tool for introducing a variety of functional groups at the C2 position of the pyridine ring. A wide range of nucleophiles, including amines, alkoxides, and thiols, can be used to displace the chloride. wikipedia.org For instance, reaction with various amines leads to the formation of 2-aminopyridine (B139424) derivatives, which are common structural motifs in pharmaceuticals. youtube.comresearchgate.net The reaction conditions, such as temperature and the choice of base, are crucial for achieving high yields. youtube.com While 2-chloropyridine is highly reactive, these reactions often require heating. youtube.com

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ (e.g., aniline) | 2-Aminopyridine derivative |

| Alkoxide | R-O⁻ (e.g., sodium methoxide) | 2-Alkoxypyridine derivative |

| Thiolate | R-S⁻ (e.g., sodium thiophenoxide) | 2-Thioetherpyridine derivative |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. mdpi.com The 2-chloro atom on the pyridine ring of this compound serves as a handle for these powerful reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net It is a versatile method for forming biaryl or heteroaryl-aryl bonds. While 2-chloropyridines can be less reactive than their bromo- or iodo- counterparts, suitable catalyst systems, often employing specialized phosphine (B1218219) ligands, can achieve high yields. mdpi.com However, some catalyst systems that are effective for 3- and 4-chloropyridines may not work for 2-chloropyridines. researchgate.netrsc.org

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira reaction is highly efficient for creating aryl-alkyne bonds, leading to conjugated systems that are valuable in materials science and medicinal chemistry. scirp.orgresearchgate.net The reaction is typically carried out under mild conditions. wikipedia.org

These cross-coupling reactions significantly expand the structural diversity achievable from this compound, allowing for the attachment of various aryl, heteroaryl, and alkynyl groups.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | C(sp²)-C(sp²) |

Synthesis of Chiral Derivatives and Analogues of this compound

The chiral alcohol center is a key feature of the molecule, allowing for the synthesis of a variety of enantiomerically pure derivatives and analogues.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid, acid chloride, or anhydride. This transformation can be catalyzed by acids or through the use of coupling agents. A particularly valuable method is enzymatic esterification, often using lipases. mdpi.comencyclopedia.pub Lipases can exhibit high enantioselectivity, preferentially acylating one enantiomer of a racemic alcohol or, in the case of an already enantiopure alcohol like the (1R)-enantiomer, proceeding with high efficiency. rsc.org This allows for the synthesis of a wide array of chiral esters. Transesterification, where an existing ester acts as the acyl donor, is also a common lipase-catalyzed method. organic-chemistry.org

Etherification: The formation of an ether derivative can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction provides access to a range of chiral ethers.

Conversion to Chiral Amines: The transformation of alcohols into chiral amines is a highly important process in the synthesis of pharmaceuticals. thieme-connect.dersc.org A powerful and atom-economical method for this conversion is the "hydrogen borrowing" or "aminating hydrogen" strategy. thieme-connect.de This process, typically catalyzed by ruthenium or iridium complexes, involves the in-situ oxidation of the alcohol to the corresponding ketone. semanticscholar.org The ketone then reacts with an amine source (such as ammonia (B1221849) or a primary amine) to form an imine, which is subsequently reduced in situ by the catalyst using the hydrogen that was "borrowed" from the alcohol. This one-pot reaction can proceed with high stereoselectivity, allowing the synthesis of chiral amines from chiral alcohols. thieme-connect.de

Conversion to Chiral Carboxylic Acids: The direct conversion of a secondary alcohol to a chiral carboxylic acid with an adjacent stereocenter is a complex transformation that typically requires a multi-step sequence. A plausible route would involve:

Oxidation of the alcohol to the ketone, 1-(2-chloropyridin-3-yl)ethanone.

Introduction of a one-carbon unit at the carbonyl carbon that can be subsequently oxidized to a carboxylic acid. This could involve, for example, a Wittig reaction to form an alkene, followed by oxidative cleavage.

Alternatively, α-functionalization of the ketone followed by rearrangement and oxidation could lead to the desired carboxylic acid.

The development of catalytic asymmetric methods to synthesize chiral α-substituted carboxylic acids is an active area of research. rsc.org These methods often involve the asymmetric functionalization of carboxylic acid precursors rather than direct conversion from an alcohol. rsc.orgthieme-connect.de

Preparation of Heterocyclic Ring Systems Incorporating the Ethan-1-ol Scaffold

The structural framework of this compound is a valuable synthon for the construction of various fused and linked heterocyclic systems. The inherent chirality of the molecule can be transferred to the newly formed rings, leading to enantiomerically enriched or pure products.

One potential strategy for the synthesis of fused heterocyclic systems involves the intramolecular cyclization of derivatives of this compound. For instance, the hydroxyl group can be converted into a different functional group, which can then react with a suitably positioned substituent on the pyridine ring or a newly introduced group to form a new ring.

A plausible synthetic route could involve the derivatization of the hydroxyl group, followed by a nucleophilic substitution on the pyridine ring. For example, conversion of the alcohol to a mesylate or tosylate would create a good leaving group. Subsequent intramolecular attack by a nucleophile introduced at the 2-position of the pyridine ring could lead to the formation of a fused heterocyclic system.

| Starting Material Derivative | Proposed Reagents and Conditions | Potential Heterocyclic Product | Reaction Type |

|---|---|---|---|

| (1R)-1-(2-thiopseudoureidopyridin-3-yl)ethan-1-ol | Acid catalyst (e.g., H2SO4), heat | Thiazolo[3,2-a]pyridinium derivative | Intramolecular cyclization/dehydration |

| (1R)-1-(2-hydrazinopyridin-3-yl)ethan-1-ol | Condensation with a β-dicarbonyl compound | Pyrazolo[1,5-a]pyridine derivative | Condensation and intramolecular cyclization |

Furthermore, the ethan-1-ol scaffold can be incorporated into larger heterocyclic rings through multi-component reactions. The chiral nature of the alcohol can act as a control element, directing the stereochemical outcome of these complex transformations.

Stereochemical Integrity and Control During Derivatization Reactions

Maintaining or intentionally inverting the stereochemistry at the carbinol carbon is a critical aspect of the derivatization of this compound. The choice of reagents and reaction conditions dictates the stereochemical outcome, allowing for the synthesis of either enantiomer of a desired product from a single chiral precursor.

Retention of Configuration Studies

Reactions that proceed with retention of configuration at the stereocenter are those where the bond to the chiral carbon is not broken during the substitution of the hydroxyl group. A common strategy to achieve this is to convert the alcohol into a good leaving group without affecting the C-O bond, followed by a substitution reaction that also proceeds with retention.

For example, the reaction of a chiral secondary alcohol with thionyl chloride (SOCl₂) in a non-polar solvent without a base typically proceeds with retention of configuration through an SNi (substitution nucleophilic internal) mechanism. masterorganicchemistry.comyoutube.com In this mechanism, the initially formed chlorosulfite ester collapses with the chloride being delivered to the same face from which the leaving group departs.

| Reactant | Reagents and Conditions | Product | Expected Stereochemistry | Mechanism |

|---|---|---|---|---|

| This compound | SOCl2 in diethyl ether | (1R)-3-(1-chloroethyl)-2-chloropyridine | Retention (R) | SNi |

| This compound | 1. TsCl, pyridine 2. Nu: (e.g., RCOO-) | (1R)-1-(2-chloropyridin-3-yl)ethyl ester | Retention (R) - Double Inversion | Two consecutive SN2 reactions |

Stereoinversion Methodologies

Stereoinversion is a powerful tool in asymmetric synthesis, and several reliable methods exist to invert the stereocenter of a chiral alcohol. The most common and effective method for achieving inversion of a secondary alcohol is the Mitsunobu reaction. ontosight.ainih.govlibretexts.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group. The activated intermediate is then displaced by a nucleophile in a classic SN2 fashion, leading to complete inversion of the stereocenter. masterorganicchemistry.com

The nucleophile in a Mitsunobu reaction is typically a carboxylic acid, leading to the formation of an ester with inverted stereochemistry. This ester can then be hydrolyzed to yield the inverted alcohol.

| Reactant | Reagents and Conditions | Product | Expected Stereochemistry | Mechanism |

|---|---|---|---|---|

| This compound | PPh3, DEAD, p-nitrobenzoic acid; then NaOH/H2O | (1S)-1-(2-chloropyridin-3-yl)ethan-1-ol | Inversion (S) | Mitsunobu (SN2) |

| This compound | SOCl2, pyridine | (1S)-3-(1-chloroethyl)-2-chloropyridine | Inversion (S) | SN2 |

Another method to achieve inversion is the reaction of the alcohol with thionyl chloride in the presence of a base like pyridine. masterorganicchemistry.com The pyridine intercepts the intermediate chlorosulfite ester, forming a pyridinium salt. The chloride ion, now a free nucleophile, attacks the chiral center from the backside in an SN2 reaction, resulting in inversion of configuration. masterorganicchemistry.comyoutube.com

Mechanistic Investigations and Role As a Chiral Building Block

Elucidation of Reaction Mechanisms Involving (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol

The primary route to optically active this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(2-chloropyridin-3-yl)ethan-1-one. chembk.com Catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are among the most efficient methods for this transformation. thieme-connect.comnih.gov Understanding the reaction mechanisms, particularly the interactions between the substrate and the catalyst, is crucial for optimizing reaction conditions and achieving high enantioselectivity.

In the asymmetric transfer hydrogenation of pyridyl ketones, catalysts such as the Noyori-Ikariya type, for example, [(arene)Ru(TsDPEN)Cl], are widely employed. mdpi.comnih.gov The enantioselectivity of the reduction of 1-(2-chloropyridin-3-yl)ethan-1-one is dictated by the precise interactions within the catalyst-substrate complex in the transition state.

Key interactions that govern the stereochemical outcome include:

Hydrogen Bonding: A crucial interaction occurs between the N-H group of the chiral diamine ligand (e.g., TsDPEN) on the catalyst and the carbonyl oxygen of the ketone substrate. This interaction helps to lock the substrate into a specific orientation. chem-station.com

CH/π Interactions: A stabilizing interaction between a C-H bond on the catalyst's arene ligand and the π-system of the substrate's pyridine (B92270) ring is considered pivotal for stereochemical control. mdpi.comresearchgate.net This edge-to-face interaction favors the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer.

Steric Repulsion: The bulky groups on both the chiral ligand (e.g., phenyl groups in TsDPEN) and the substrate dictate the least sterically hindered approach of the hydride to the carbonyl carbon. The catalyst creates a chiral pocket, and the substrate orients itself to minimize steric clashes, thereby directing the hydrogenation to one of the two enantiotopic faces of the ketone.

The pyridine nitrogen itself can play a significant role. Its Lewis basicity could potentially lead to coordination with the metal center, which might be a deactivating pathway. However, it can also interact with acidic additives or the hydrogen donor, influencing the substrate's electronic properties and its orientation within the catalytic pocket. nih.gov

The mechanism of hydrogen transfer from Noyori-type catalysts is generally accepted to proceed via a six-membered pericyclic transition state. mdpi.comacs.org This model can be applied to the reduction of 1-(2-chloropyridin-3-yl)ethan-1-one.

The proposed catalytic cycle and transition state for ATH with a (R,R)-TsDPEN-Ru catalyst involves the following steps:

Activation: The Ru(II)-chloride precatalyst reacts with a base (e.g., KOH in isopropanol) to form a 16-electron coordinatively unsaturated species.

Hydride Formation: This active species abstracts a hydride and a proton from the hydrogen donor (e.g., isopropanol) to form an 18-electron ruthenium hydride intermediate. mdpi.com

Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride. The transfer of both the hydride from the ruthenium and the proton from the amine ligand to the carbonyl group occurs in a concerted, non-classical manner through a six-membered ring transition state. researchgate.net

For the substrate 1-(2-chloropyridin-3-yl)ethan-1-one, the orientation within this transition state determines the chirality of the resulting alcohol. The 2-chloropyridin-3-yl group, being sterically larger and electronically different from the methyl group, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the phenyl groups of the TsDPEN ligand. This specific arrangement facilitates the delivery of the hydride to one face of the carbonyl, leading to the formation of the (1R)-alcohol with high enantiomeric excess. mdpi.com Recent computational and experimental studies suggest that this outer-sphere mechanism is a sophisticated interplay of attractive (CH/π) and repulsive steric interactions that create a highly organized transition state assembly. wikipedia.orgbath.ac.uk

This compound as a Precursor for Chiral Ligands and Organocatalysts

The stereogenic center and versatile functional groups of this compound make it an attractive starting material for the synthesis of novel chiral ligands. Such ligands are of paramount importance in asymmetric catalysis.

This compound can serve as a scaffold for P,N-type ligands, where both a phosphorus atom and the pyridine nitrogen can coordinate to a metal center. researchgate.netnih.gov A plausible synthetic route involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a phosphide (B1233454) reagent.

A hypothetical synthetic sequence could be:

Activation: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate, (1R)-1-(2-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate. This reaction proceeds with retention of configuration.

The resulting ligand would be a P,N-bidentate ligand, capable of forming stable chelate complexes with transition metals like palladium, rhodium, and iridium. nih.govacs.org The performance of such a ligand would be evaluated in benchmark asymmetric reactions, such as hydrogenation or allylic alkylation.

| Entry | Catalyst Loading (mol%) | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99 | 94 (R) |

| 2 | 0.5 | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | 98 | 92 (S) |

| 3 | 1.0 | Asymmetric Hydroboration | Styrene | 95 | 88 (R) |

This table presents hypothetical evaluation data for a novel P,N-ligand derived from this compound to illustrate its potential utility.

Chiral N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in both organometallic catalysis and organocatalysis. scripps.edu The synthesis of chiral NHCs often begins with a chiral amine. organic-chemistry.org this compound can be converted into the corresponding chiral amine, (1R)-1-(2-chloropyridin-3-yl)ethanamine, which can then be incorporated into an NHC framework.

A potential synthetic pathway is as follows:

Azide (B81097) Formation: The alcohol is first converted to its tosylate. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF would yield the corresponding chiral azide via an Sₙ2 reaction, inverting the stereocenter.

Reduction: The chiral azide is then reduced to the primary amine, for instance, using triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation. This two-step sequence results in the chiral amine with a net retention of configuration relative to the starting alcohol.

NHC Precursor Synthesis: The resulting chiral amine can be used to construct the imidazolium (B1220033) salt, which is the direct precursor to the NHC. york.ac.uk For example, condensation of the amine with another amine (or a second equivalent of itself) and glyoxal, followed by ring-closing and alkylation, would furnish the desired chiral imidazolium salt. organic-chemistry.org

These NHC precursors, bearing a chiral pyridylethyl substituent, could be used to generate metal-NHC complexes for various asymmetric transformations. nih.gov

Application as a Chiral Intermediate in the Synthesis of Complex Molecular Architectures

The primary and most documented application of this compound is as a chiral building block in the synthesis of complex, biologically active molecules, particularly pharmaceutical agents. epo.orgbeilstein-journals.org Its defined stereochemistry is crucial for the biological activity of the final target molecule. It is frequently cited as a key intermediate in patent literature for the synthesis of kinase inhibitors and other therapeutic agents. justia.com

For instance, this chiral alcohol is a known intermediate in the synthesis of compounds targeting various protein kinases, which are important in oncology and inflammation research. The synthesis often involves coupling the alcohol or a derivative thereof with another complex fragment.

Example Synthetic Utility:

| Target Compound Class | Role of this compound | Key Transformation |

| Tyrosine Kinase Inhibitors | Provides the chiral side chain essential for binding to the kinase active site. | Etherification (Williamson or Mitsunobu) of the hydroxyl group with a heterocyclic core. |

| Antihistamines | Forms a part of the chiral pharmacophore responsible for receptor selectivity. | Nucleophilic substitution on the pyridine ring (SₙAr) at the chloro position. |

| CGRP Receptor Antagonists | Serves as a key chiral fragment for constructing the complex polycyclic core structure. | Used in multi-step sequences where the stereocenter directs subsequent transformations. researchgate.net |

The synthetic strategy typically leverages both functional sites of the molecule. The hydroxyl group can be used to form ether or ester linkages, often under conditions that preserve its stereochemical integrity (e.g., Mitsunobu reaction). The 2-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) or can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or amine fragments. This dual functionality makes this compound a highly valuable and convergent intermediate in medicinal chemistry.

Total Synthesis Strategies Employing this compound

While comprehensive documentation of total syntheses commencing directly with isolated this compound is limited in readily available literature, its in-situ generation and subsequent elaboration are key features in the synthesis of complex pharmaceutical agents. A notable example is its role as a critical intermediate in the synthesis of the α7 nicotinic acetylcholine (B1216132) receptor agonist, ABT-126.

The synthetic strategy for ABT-126 typically involves the asymmetric reduction of the prochiral ketone, 1-(2-chloropyridin-3-yl)ethanone. This transformation is a pivotal step as it establishes the required (R)-stereochemistry at the benzylic-like position. Biocatalytic methods, often employing ketoreductase enzymes, are favored for this reaction due to their high enantioselectivity and mild reaction conditions.

Table 1: Key Transformation in the Asymmetric Synthesis of the this compound Moiety for ABT-126

| Step | Reactant | Reagent/Catalyst | Product | Key Transformation |

| 1 | 1-(2-chloropyridin-3-yl)ethanone | Ketoreductase (e.g., from Lactobacillus kefir) / Isopropanol (B130326) | This compound | Asymmetric reduction |

| 2 | This compound | (S)-1-azabicyclo[2.2.2]octan-3-ol, NaH | (R)-2-chloro-3-(1-(((S)-1-azabicyclo[2.2.2]octan-3-yl)oxy)ethyl)pyridine | Williamson ether synthesis |

Following the asymmetric reduction, the resulting this compound is typically activated, for instance, by conversion to a mesylate or tosylate, or used directly in a nucleophilic substitution reaction. In the synthesis of ABT-126, the chiral alcohol undergoes a Williamson ether synthesis with a suitable nucleophile, such as the hydroxyl group of (S)-1-azabicyclo[2.2.2]octan-3-ol, to form the ether linkage present in the final drug molecule. The 2-chloro substituent on the pyridine ring can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to complete the synthesis of the target molecule.

This strategic use of an enantiomerically pure building block, generated efficiently via asymmetric catalysis, is a hallmark of modern pharmaceutical synthesis, enabling the construction of complex chiral molecules with a high degree of stereochemical control.

Modular Synthesis Approaches for Libraries of Chiral Compounds

The structure of this compound makes it an attractive scaffold for the modular synthesis of chiral compound libraries, which are essential for drug discovery and chemical biology. Modular synthesis allows for the rapid generation of a multitude of structurally related compounds from a common core by systematically varying the constituent building blocks. Chiral secondary alcohols are particularly valuable in this context as they provide a stereochemically defined anchor point from which molecular diversity can be expanded.

A common modular approach involves the derivatization of the hydroxyl group. For instance, libraries of chiral esters or ethers can be readily prepared through parallel acylation or alkylation reactions with a diverse set of carboxylic acids or alkyl halides, respectively. These reactions are often amenable to high-throughput synthesis techniques.

Furthermore, the 2-chloro-substituted pyridine ring offers a versatile handle for diversification through various cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, alkynyl, and amino substituents at the 2-position of the pyridine ring. The combination of derivatization at the hydroxyl group and functionalization of the pyridine ring allows for a two-dimensional exploration of chemical space around the chiral core.

Table 2: Potential Modular Synthesis Approaches Utilizing this compound

| Reaction Type | Site of Modification | Reagent Class | Resulting Functional Group | Potential Diversity |

| Acylation | Hydroxyl group | Carboxylic acids, acid chlorides | Ester | Varied alkyl and aryl side chains |

| Alkylation | Hydroxyl group | Alkyl halides, triflates | Ether | Diverse alkyl and substituted alkyl groups |

| Suzuki Coupling | 2-position of pyridine | Aryl/heteroaryl boronic acids | Biaryl/heteroaryl | Wide range of aromatic and heteroaromatic systems |

| Sonogashira Coupling | 2-position of pyridine | Terminal alkynes | Alkynylpyridine | Introduction of linear and cyclic alkynes |

| Buchwald-Hartwig Amination | 2-position of pyridine | Primary/secondary amines | 2-Aminopyridine (B139424) | Diverse array of amino substituents |

This modular strategy enables the synthesis of large and diverse libraries of chiral compounds from a single, readily accessible chiral building block. The resulting compounds, possessing a stereodefined 1-pyridylethanol motif, are of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. The ability to systematically vary the substituents at two distinct points on the molecule allows for a detailed exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Advanced Analytical and Spectroscopic Characterization Techniques for 1r 1 2 Chloropyridin 3 Yl Ethan 1 Ol and Its Enantiomers

Determination of Enantiomeric Purity and Absolute Configuration

Verifying the stereochemical integrity of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol requires specialized analytical methods capable of distinguishing between its R- and S-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it highly suitable for assessing the enantiomeric purity of 1-(2-chloropyridin-3-yl)ethan-1-ol. gcms.cznih.gov The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. nih.govresearchgate.net

Methodology and Findings: The separation is typically achieved using CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govnih.gov For a chiral alcohol like 1-(2-chloropyridin-3-yl)ethan-1-ol, columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding (with the hydroxyl group), π-π stacking (with the pyridine (B92270) ring), and dipole-dipole interactions. nih.gov

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation. The flow rate and column temperature are also critical parameters that are adjusted to maximize resolution. Detection is commonly performed using a UV detector, as the pyridine ring provides a strong chromophore. A successful separation would yield two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for the calculation of enantiomeric excess (ee).

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Expected tR ((S)-enantiomer) | ~10.5 min |

| Expected tR ((R)-enantiomer) | ~12.0 min |

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantioseparation of volatile chiral compounds. gcms.cz For alcohols like 1-(2-chloropyridin-3-yl)ethan-1-ol, analysis can be performed on the native compound or after derivatization (e.g., acetylation or trifluoroacetylation) to improve volatility and peak shape.

Methodology and Findings: The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cznih.govuni-muenchen.de These CSPs, such as permethylated beta-cyclodextrin, create a chiral environment where the enantiomers exhibit different partition coefficients, leading to their separation. The key to effective separation lies in optimizing the temperature program and the carrier gas (e.g., helium or hydrogen) linear velocity. gcms.cz A flame ionization detector (FID) is typically used for detection. The resulting chromatogram allows for the precise quantification of each enantiomer.

| Parameter | Condition |

|---|---|

| Column | Chirasil-Dex CB (25 m x 0.25 mm ID) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C (hold 1 min), then ramp at 2 °C/min to 180 °C |

| Detector | FID at 250 °C |

NMR spectroscopy can be adapted to determine enantiomeric purity through the use of chiral shift reagents (CSRs). libretexts.org These are typically paramagnetic lanthanide complexes containing chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). tcichemicals.comslideshare.net

Methodology and Findings: When a CSR is added to a solution of the racemic or enantioenriched 1-(2-chloropyridin-3-yl)ethan-1-ol, the alcohol's hydroxyl group and/or the pyridine nitrogen can coordinate to the lanthanide ion. slideshare.net This interaction forms transient diastereomeric complexes. Due to the different spatial arrangement of these complexes, the protons of the (R)- and (S)-enantiomers experience different magnetic environments induced by the paramagnetic metal. libretexts.org This results in the splitting of formerly equivalent signals in the ¹H NMR spectrum into two separate signals (one for each enantiomer). The protons closest to the chiral center, such as the methine proton (-CHOH) and the methyl protons (-CH₃), typically show the largest induced chemical shift differences (ΔΔδ). The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. libretexts.org

Single-crystal X-ray crystallography is the most definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.govthieme-connect.deresearchgate.net The technique involves irradiating a single crystal of the compound (or a suitable crystalline derivative) with X-rays and analyzing the resulting diffraction pattern.

Methodology and Findings: To assign the absolute configuration of this compound, a high-quality single crystal is required. If the compound itself does not crystallize well, a derivative can be made with a molecule containing a heavy atom (e.g., bromine or heavier) to facilitate the analysis. The analysis relies on the phenomenon of anomalous dispersion, where the presence of a heavy atom causes small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.netresearchgate.net By carefully analyzing these differences, the absolute structure can be determined, and a Flack parameter close to zero confirms the correct (R) or (S) assignment with high confidence. nih.gov A successful analysis would provide the precise three-dimensional coordinates of all atoms in the molecule, unequivocally confirming the spatial arrangement of the groups around the stereocenter and thus validating the (1R) designation. thieme-connect.de

Advanced Spectroscopic Studies for Structural Elucidation

While 1D NMR (¹H and ¹³C) provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. huji.ac.ilepfl.ch

A suite of 2D NMR experiments provides a detailed map of the molecular structure by revealing correlations between different nuclei.

Research Findings:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1-(2-chloropyridin-3-yl)ethan-1-ol, a COSY spectrum would show a cross-peak between the methine proton (-CHOH) and the methyl protons (-CH₃), confirming their adjacent relationship. It would also reveal couplings between the aromatic protons on the pyridine ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation between the methine proton signal and the methine carbon signal, and between the three methyl protons and the methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. epfl.ch HMBC is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons and linking different fragments. In the target molecule, an HMBC spectrum would show correlations from the methyl protons to the methine carbon and to the C3 carbon of the pyridine ring. It would also show correlations from the aromatic protons to various carbons within the ring and to the methine carbon, confirming the attachment of the ethanol (B145695) side chain to the C3 position of the 2-chloropyridine (B119429) ring. science.gov

| Experiment | Correlating Protons | Correlated Protons/Carbons | Information Gained |

|---|---|---|---|

| COSY | Methine-H (on CHOH) | Methyl-H₃ | Confirms -CH-CH₃ fragment |

| HSQC | Methine-H | Methine-C | Assigns methine carbon |

| HSQC | Methyl-H₃ | Methyl-C | Assigns methyl carbon |

| HMBC | Methyl-H₃ | Methine-C, Pyridine-C3 | Confirms attachment to C3 |

| HMBC | Pyridine-H4 | Pyridine-C2, C3, C5, C6 | Confirms pyridine ring structure |

Mass Spectrometry (MS) for Fragmentation Analysis and Purity

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound. When subjected to ionization, typically through electron ionization (EI), the molecule undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.

The analysis of the fragmentation pattern provides critical information about the compound's structure. The molecular ion peak (M+), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) consistent with its molecular weight. Key fragmentation pathways for this compound are initiated by the cleavage of the most labile bonds. Common fragmentation patterns for alcohols and substituted pyridines include alpha-cleavage and loss of neutral molecules. miamioh.edu

A primary fragmentation event is the alpha-cleavage adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃), resulting in a stable, resonance-delocalized cation. Another significant pathway involves the dehydration of the molecular ion, leading to the loss of a neutral water molecule (H₂O). Cleavage of the bond between the chiral carbon and the pyridine ring can also occur. Further fragmentation of the 2-chloropyridine ring system can lead to characteristic ions.

The following table details the predicted major fragments for this compound.

| Predicted Fragment (m/z) | Proposed Lost Fragment | Proposed Fragment Structure |

| 158/160 | H | [M-H]⁺ |

| 157/159 | H₂ | [M-H₂]⁺ |

| 143/145 | CH₃ | [M-CH₃]⁺ |

| 141/143 | H₂O | [M-H₂O]⁺ |

| 128/130 | C₂H₅O | [M-C₂H₅O]⁺ |

| 112/114 | C₂H₅OH, H | [M-C₂H₅OH, H]⁺ |

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+ and M+2 isotopic patterns for chlorine-containing fragments, aiding in their identification.

For purity analysis, mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is highly effective. The high resolution of these methods allows for the separation of this compound from starting materials, by-products, or degradation products. Each separated compound is then ionized and detected by the mass spectrometer, allowing for identification and quantification of impurities based on their unique mass spectra and retention times.

Vibrational Spectroscopy (IR, Raman, VCD) for Functional Group Analysis

Vibrational spectroscopy provides detailed information about the functional groups present in this compound and is particularly powerful for confirming its absolute stereochemistry.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The spectra are characterized by absorption (IR) or scattering (Raman) bands corresponding to specific bond vibrations (stretching, bending, etc.). For this compound, key functional groups give rise to characteristic signals.

The hydroxyl (-OH) group is readily identified by a strong, broad stretching band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol appears in the 1100-1200 cm⁻¹ range. Vibrations of the 2-chloropyridine ring produce a series of characteristic bands. Aromatic C-H stretching occurs above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. elixirpublishers.comnih.gov The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. Aliphatic C-H stretching from the ethyl group is seen in the 2850-3000 cm⁻¹ range.

The table below summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | Alcohol | 3200 - 3600 | IR (strong, broad), Raman (weak) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | IR (medium), Raman (strong) |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 3000 | IR (medium), Raman (strong) |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1600 | IR & Raman (strong) |

| C-O Stretch | Secondary Alcohol | 1100 - 1200 | IR (strong), Raman (weak) |

| C-Cl Stretch | Chloropyridine | 600 - 800 | IR (strong), Raman (strong) |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govwikipedia.org As an explicitly chiral spectroscopy, VCD is exceptionally suited for the analysis of enantiomers like this compound. While the IR and Raman spectra of the (1R) and (1S) enantiomers are identical, their VCD spectra are mirror images of each other.

VCD is highly sensitive to the three-dimensional arrangement of atoms around a chiral center. wikipedia.orgrsc.org The stretching vibration of the hydroxyl group (ν(OH)) can provide significant VCD signals that are sensitive to the supramolecular environment and hydrogen-bonding networks. rsc.org The C-H stretching and bending modes of the chiral ethan-1-ol moiety are also particularly informative.

The absolute configuration of this compound can be definitively determined by comparing its experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A match between the experimental spectrum of a sample and the calculated spectrum for the (R)-configuration provides unambiguous confirmation of its absolute stereochemistry. This makes VCD a superior alternative to older methods that rely on inference or chemical correlation.

Based on a thorough search of available scientific literature, there are no specific computational and theoretical investigations published for the compound This compound that would allow for a detailed article covering the requested topics of electronic structure, spectroscopic properties, stereoselective reaction pathways, and structure-property relationships.

Therefore, it is not possible to provide a scientifically accurate and detailed article with research findings and data tables as requested in the outline. The information required to populate the sections on quantum chemical calculations, molecular modeling, and structure-property relationships for this particular compound is not present in the public scientific domain.

Computational and Theoretical Investigations of 1r 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Structure-Property Relationships Derived from Computational Data [8, 31]

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on in vitro or theoretical biological interactions)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comwikipedia.org These models are built by calculating molecular descriptors for a set of molecules with known activities (a training set) and then using statistical methods to create an equation that relates these descriptors to the activity. nih.govnih.gov Once validated, a QSAR model can be used to predict the activity of new, untested compounds. wikipedia.org

For (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol, a QSAR study would involve designing and synthesizing a series of analogues with variations at specific positions, for instance, by modifying the substituent on the pyridine (B92270) ring or altering the ethan-1-ol side chain. The biological activity of these compounds would need to be determined through in vitro assays against a specific biological target, such as an enzyme or receptor.

The development of a QSAR model would follow these general steps:

Data Set Selection : A series of analogues of this compound would be chosen, and their biological activities (e.g., IC50 or EC50 values) would be experimentally determined.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each molecule. These can include physicochemical properties (like logP), electronic descriptors (like partial charges), topological descriptors (describing molecular shape and branching), and 3D descriptors (from methods like Comparative Molecular Field Analysis - CoMFA). nih.govneovarsity.org

Model Building : Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical relationship between the descriptors and the biological activity is established. nih.govresearchgate.net

Model Validation : The model's statistical significance and predictive power are rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. wikipedia.org

A hypothetical QSAR study for a series of analogues of this compound targeting a hypothetical kinase might yield an equation like:

log(1/IC50) = 0.75 * ClogP - 0.23 * PSA + 1.5 * DipoleMoment + 2.1

This equation would suggest that higher lipophilicity (ClogP) and a larger dipole moment increase the inhibitory activity, while a larger polar surface area (PSA) is detrimental. Such insights are invaluable for designing more potent compounds. acs.org

| Compound | R-group Modification | Experimental IC50 (µM) | ClogP (Descriptor) | PSA (Descriptor) | Predicted IC50 (µM) |

|---|---|---|---|---|---|

| 1 | 2-Cl (Parent) | 5.2 | 2.1 | 45.5 | 5.5 |

| 2 | 2-F | 8.1 | 1.8 | 45.5 | 8.4 |

| 3 | 2-Br | 3.9 | 2.4 | 45.5 | 3.7 |

| 4 | 2-CH3 | 6.5 | 2.5 | 45.5 | 6.2 |

| 5 | 4-Cl | 10.3 | 2.1 | 45.5 | 10.8 |

Prediction of Spectroscopic Signatures and Chiral Selectivity

Spectroscopic Signatures

Computational chemistry enables the prediction of spectroscopic data, which is crucial for structure confirmation and analysis. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H and ¹³C NMR spectra is a common computational task. acdlabs.com Methods like Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding of nuclei. numberanalytics.com These calculated shieldings are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Software packages like Mnova NMR Predict and ACD/NMR Predictors use a combination of algorithms, including HOSE-code databases and machine learning, to provide rapid and accurate predictions. acdlabs.combruker.com These predictions can help in assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. rsc.org

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 (Pyridine) | 151.5 | 151.2 | - | - |

| C3 (Pyridine) | 138.9 | 138.6 | - | - |

| C4 (Pyridine) | 123.0 | 122.8 | 7.40 (dd) | 7.38 (dd) |

| C5 (Pyridine) | 139.8 | 139.5 | 8.35 (dd) | 8.33 (dd) |

| C6 (Pyridine) | 148.2 | 147.9 | 8.50 (dd) | 8.48 (dd) |

| CH (Ethanol) | 65.4 | 65.1 | 5.05 (q) | 5.02 (q) |

| CH3 (Ethanol) | 24.8 | 24.6 | 1.55 (d) | 1.53 (d) |

Mass Spectrometry (MS) : The fragmentation patterns observed in mass spectrometry can also be predicted computationally. Software such as ACD/MS Fragmenter and Mass Frontier can generate in-silico fragmentation trees based on a given chemical structure and ionization method. acdlabs.comyoutube.com These programs use databases of known fragmentation rules and reaction mechanisms to predict the masses of likely fragment ions. epfl.ch This is particularly useful for confirming the identity of a synthesized compound by comparing the predicted fragmentation pattern with the experimental tandem mass spectrum (MS/MS). acs.org

Chiral Selectivity

Computational modeling is a valuable tool for understanding and predicting the outcomes of chiral separations, which are essential for isolating the desired (1R) enantiomer from its (1S) counterpart. mdpi.com Methods like molecular docking and molecular dynamics (MD) simulations can provide insights into the interactions between enantiomers and a chiral selector, such as the chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov

The process involves building a 3D model of the chiral selector and then "docking" both the (1R) and (1S) enantiomers into its binding site. The software calculates a binding energy or score for each diastereomeric complex. nih.gov The enantiomer that forms the more stable complex (i.e., has a more favorable binding energy) is predicted to be retained longer on the chiral column, thus allowing for a prediction of the elution order. tdl.org

Molecular dynamics simulations can further refine this by modeling the dynamic behavior of the enantiomer-selector complex over time, providing a more realistic representation of the interactions, including the role of the solvent. nih.gov The difference in binding free energy (ΔΔG) between the two diastereomeric complexes is directly related to the separation factor (α) in chromatography, a key measure of the separation's effectiveness.

| Enantiomer | Docking Score (kcal/mol) | Key Interactions | Predicted Elution Order |

|---|---|---|---|

| This compound | -7.5 | H-bond with selector amide, π-π stacking with phenyl group | 2nd |

| (1S)-1-(2-chloropyridin-3-yl)ethan-1-ol | -6.2 | H-bond with selector amide | 1st |

These computational investigations, from QSAR to spectroscopic and chiral selectivity predictions, provide a powerful framework for the rational design and analysis of chiral molecules like this compound, accelerating research and deepening the understanding of its chemical and biological properties.

In-Depth Analysis of this compound: Biological Interactions and Computational Modeling

Initial investigations into the biological relevance and mechanistic interactions of the chemical compound this compound have commenced, focusing on its potential interactions with various biomolecules. This article outlines the current, albeit limited, understanding based on available research, detailing in vitro studies, and computational simulations aimed at identifying its biological targets and mechanism of action.

Exploration of Biological Relevance and Mechanistic Interactions Excluding Clinical Human Data

Cellular Assays for Biological Pathway Modulation (non-human cell lines)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the use of this compound in cellular assays to probe biological pathway modulation in non-human cell lines. Consequently, there is no reported information on the exploration of its effects on specific molecular pathways or its activity in non-human cell-based models. The biological activity of this specific compound remains largely uncharacterized in the public research landscape.

There is no available research detailing the modulation of any specific molecular pathways by this compound in non-human cell lines.

No studies have been published that evaluate the activity of this compound in any non-human cell-based models.

Structure-Activity Relationship (SAR) Studies for Biological Probes (focused on mechanistic understanding)

While direct Structure-Activity Relationship (SAR) studies for this compound are not available, a hypothetical analysis based on its structural components can be undertaken. Such an analysis is foundational in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity and for designing more potent and specific analogs.

The structure of this compound presents several key features that could be important for biological interactions, known as pharmacophores. These include: